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Compound of Interest

Compound Name: N-Benzylcyclopropylamine

Cat. No.: B1210318

N-Benzylcyclopropylamine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and
relevant experimental methodologies for N-Benzylcyclopropylamine. This document is
intended to serve as a comprehensive resource for professionals engaged in chemical
research and drug development.

Core Chemical Properties

N-Benzylcyclopropylamine, also known as N-Cyclopropylbenzylamine, is a secondary amine
featuring both a benzyl and a cyclopropyl substituent attached to the nitrogen atom.[1] Its core
physicochemical properties are summarized below.
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Property Value Source
CAS Number 13324-66-8 [1][2][3]
Molecular Formula Ci1oH13N [11[2][3]
Molecular Weight 147.22 g/mol [1112]14]
Melting Point 97-98.5 °C [1][5]
Boiling Point 80-81 °C (at 5 Torr) [1][5]
Density 1.01 + 0.1 g/cm? (Predicted) [1][5]
Flash Point 92.8 °C [1]

pKa 8.47 £ 0.20 (Predicted) [1]

LogP (Octanol/Water)

1.939 (Calculated)

[6]

Water Solubility (log10WS)

-2.80 (Calculated)

[6]

Chemical Structure and Identification

The structure of N-Benzylcyclopropylamine consists of a central nitrogen atom bonded to a

hydrogen, a benzyl group (-CH2Ph), and a cyclopropyl ring.

o [UPAC Name: N-benzylcyclopropanamine[7]

e SMILES: C1CC1NCc2ccccc?2

« InChl: InChl=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2[1][3]

« InChlKey: USBAUXJPPHVCTE-UHFFFAOY SA-N[3][7]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis

of N-Benzylcyclopropylamine. These are adapted from established procedures for similar

compounds and may require optimization for specific laboratory conditions.
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Synthesis via Reductive Amination

Reductive amination is a common and effective method for the synthesis of N-

Benzylcyclopropylamine. This process involves the reaction of benzaldehyde with

cyclopropylamine to form an imine, which is then reduced in situ to the desired secondary

amine.

Materials:

o Benzaldehyde

Cyclopropylamine

Sodium triacetoxyborohydride (NaBH(OACc)s3) or Sodium borohydride (NaBHa)
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Procedure:

Imine Formation: Dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in
anhydrous DCM (10 mL) in a round-bottom flask. Stir the mixture at room temperature for 1-
2 hours. The progress of imine formation can be monitored by Thin-Layer Chromatography
(TLC).

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-
wise. Continue stirring at room temperature for 12-24 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCOs solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOa, and
concentrate under reduced pressure. Purify the crude product by silica gel column
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chromatography to yield N-Benzylcyclopropylamine.

A generalized workflow for this synthesis is depicted below.

Synthesis Workflow

Reactants
QBenzaldehyde, CycIopropyIamineD (Anhydrous Sl (DCMD

Imine Formation | Reducing Agent
(Stir at RT, 1-2h) (NaBH(OAC)3)

Reduction
(Stir at RT, 12-24h)

Quenching
(ag. NaHCO:3)

Extraction
(DCM)

Purification
(Column Chromatography)

Final Product
(N-Benzylcyclopropylamine)
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Generalized workflow for the synthesis of N-Benzylcyclopropylamine.

Analytical Characterization

The identity and purity of the synthesized N-Benzylcyclopropylamine should be confirmed
using standard analytical techniques.[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

e Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs) in an NMR tube.

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the benzyl group (typically in the & 7.2-7.4 ppm range), a singlet for the
benzylic methylene protons (-CHz-), and signals for the cyclopropyl ring protons.

e 13C NMR: The carbon NMR spectrum will show distinct resonances for the aromatic carbons,
the benzylic carbon, and the carbons of the cyclopropyl ring.

2. Infrared (IR) Spectroscopy[10]

e Sample Preparation: A small amount of the neat sample can be analyzed using an ATR-FTIR
spectrometer.

» Expected Absorptions: Key signals include N-H stretching (a weak to medium band around
3300-3500 cm~1), C-H stretching for the aromatic and aliphatic groups, and C=C stretching
for the aromatic ring (around 1450-1600 cm~1).

3. Mass Spectrometry (MS)
» Technique: Electron lonization (EI) or Electrospray lonization (ESI) can be used.

o Expected Fragmentation: The mass spectrum should show a molecular ion peak [M]*
corresponding to the molecular weight (147.22). Common fragments would likely result from
the loss of the benzyl or cyclopropyl groups.

The logical flow for analytical characterization is presented in the diagram below.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1210318?utm_src=pdf-body-img
https://www.benchchem.com/product/b1210318?utm_src=pdf-body
https://www.benchchem.com/product/b1210318?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26212274/
https://www.benchchem.com/pdf/Spectroscopic_data_including_NMR_IR_and_MS_for_N_Benzoyl_L_proline.pdf
https://www.researchgate.net/figure/A-IR-spectra-of-pure-benzylamine-2a-black-pure-tetrabutylphosphonium-bromide-3b_fig1_8553362
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Analytical Workflow

Synthesized Product

[N

MR Spectrosc

Mass Spectrometr;)

opy ' GR Spectroscopya

(*H and 13C)

i

Structure Confirmation

tructure OK

Purity Assessment

Purity >95%

Characterized Compound

Click to download full resolution via product page

Workflow for the analytical characterization of N-Benzylcyclopropylamine.

Reactivity and Safety

Reactivity: As a secondary amine, N-Benzylcyclopropylamine can undergo N-alkylation

and N-acylation reactions. The lone pair of electrons on the nitrogen atom makes it

nucleophilic.

Safety: N-Benzylcyclopropylamine is expected to be irritating to the skin and eyes.[1]
Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab
coat, should be worn when handling this compound. All work should be conducted in a well-
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ventilated fume hood.[1] For detailed safety information, consult the material safety data
sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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